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Compound of Interest

Compound Name: 6-lodoimidazo[1,2-b]pyridazine

Cat. No.: B1394354

An In-Depth Technical Guide to the Imidazo[1,2-b]pyridazine Core in Medicinal Chemistry

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a
multitude of biologically active compounds. These are termed "privileged scaffolds” due to their
ability to interact with diverse biological targets through versatile, low-energy binding
conformations. The imidazo[1,2-b]pyridazine nucleus, a fused heterocyclic system, has firmly
established itself as one such scaffold.[1][2] This bicyclic aromatic structure, an isostere of the
naturally occurring purine ring system, provides a rigid and planar core that is amenable to
functionalization at multiple positions, enabling chemists to fine-tune its steric, electronic, and
pharmacokinetic properties.[3][4]

The significance of the imidazo[1,2-b]pyridazine core was catapulted into the spotlight with the
FDA approval of Ponatinib (Iclusig®), a multi-targeted tyrosine kinase inhibitor used in the
treatment of chronic myeloid leukemia (CML).[1][3][5] This success story spurred a renaissance
of interest in the scaffold, leading to the discovery and development of derivatives with a
remarkable breadth of biological activities, including anticancer, anti-inflammatory, antiviral,
antibacterial, antiparasitic, and neuroprotective properties.[1][2][6] This guide provides a
comprehensive review of the imidazo[1,2-b]pyridazine core, covering its synthesis, diverse
therapeutic applications, and the critical structure-activity relationships (SAR) that govern its
biological function.
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PART 1: Synthesis of the Imidazo[1,2-b]pyridazine
Core

The construction of the imidazo[1,2-b]pyridazine ring system is most classically and efficiently
achieved through a condensation reaction. The primary and most reliable method involves the
reaction of a 3-aminopyridazine derivative with an a-haloketone.

Causality of the Reaction: The synthesis relies on a sequence of nucleophilic substitution
followed by intramolecular cyclization. The 3-aminopyridazine contains two ring nitrogens. The
N1 nitrogen, not adjacent to the amino group, is the most nucleophilic site. Alkylation by the a-
haloketone occurs preferentially at this position. This is a critical mechanistic feature, as it
correctly positions the side chain for the subsequent intramolecular condensation between the
newly introduced ketone and the exocyclic amino group, leading to the formation of the fused
imidazole ring.[7] The introduction of a halogen on the pyridazine ring is often used to facilitate
the successful formation of the bicyclic product in good yields.[7]

More contemporary approaches have expanded the synthetic toolkit, employing metal-
catalyzed cross-coupling reactions (such as Suzuki, Heck, and Sonogashira) and C-H
activation strategies to functionalize pre-formed imidazo[1,2-b]pyridazine cores or to construct
the ring system itself.[8] These advanced methods offer greater flexibility and access to a wider
chemical space.

General Experimental Protocol: Classical Synthesis

This protocol describes a general procedure for the synthesis of a 2,6-disubstituted
imidazo[1,2-b]pyridazine.

o Step 1: Initial Reaction Setup. To a solution of 3-amino-6-chloropyridazine (1.0 eq.) in a
suitable solvent such as ethanol or N,N-dimethylformamide (DMF), add the desired a-
bromoketone (1.1 eq.).

o Step 2: Cyclization. Add a mild base, such as sodium bicarbonate (NaHCO3) (2.0 eq.), to the
mixture.

o Step 3: Heating and Monitoring. Heat the reaction mixture to reflux (typically 80-100 °C) for
4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until
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the starting materials are consumed.

Step 4: Work-up. Upon completion, cool the reaction mixture to room temperature. If a
precipitate has formed, it can be collected by filtration. Otherwise, pour the mixture into ice-
water to precipitate the product.

Step 5: Purification. The crude product is collected by filtration, washed with water, and then
purified. Purification is typically achieved by recrystallization from a suitable solvent (e.g.,
ethanol, isopropanol) or by column chromatography on silica gel to yield the pure
imidazo[1,2-b]pyridazine derivative.
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Caption: General synthetic workflow for the imidazo[1,2-b]pyridazine core.

PART 2: Therapeutic Applications and Biological
Activities
The imidazo[1,2-b]pyridazine scaffold has proven to be a fertile ground for the discovery of

potent modulators of various biological targets, leading to applications across multiple disease

areas.

Anticancer Activity: A Kinase Inhibition Powerhouse

The most profound impact of this scaffold has been in oncology, primarily through the
development of kinase inhibitors. Kinases are crucial regulators of cell signaling, and their
dysregulation is a hallmark of many cancers.

¢ Multi-Kinase Inhibition (Ponatinib): Ponatinib is a potent oral tyrosine kinase inhibitor that
targets BCR-ABL, an oncogenic driver in CML. Its design, featuring the imidazo[1,2-
b]pyridazine core, allows it to overcome resistance to other tyrosine kinase inhibitors.[9]

e PIM Kinase Inhibitors: A series of imidazo[1,2-b]pyridazines were identified as potent
inhibitors of PIM kinases, which are involved in cell survival and proliferation. Notably, these
compounds displayed high selectivity for PIM1 over the highly homologous PIM2.[10] Co-
crystal structures revealed an unusual binding mode within the ATP-binding site, which is
responsible for this enhanced selectivity.[10]

¢ Cyclin-Dependent Kinase (CDK) Inhibitors: Modifications of related scaffolds led to the
identification of potent and selective imidazo[1,2-b]pyridazine inhibitors of CDK2, a key
regulator of the cell cycle.[11] These compounds demonstrated favorable oral bioavailability
in preclinical models.[11] More recently, novel derivatives have been developed as potent
covalent inhibitors of CDK12/13 for the treatment of triple-negative breast cancer (TNBC).
[12]

e Monopolar Spindle 1 (Mps1) Kinase Inhibitors: Mps1 is a critical protein in the spindle
assembly checkpoint and is overexpressed in many cancers. Through a process of scaffold
hopping and property-based optimization, researchers transformed an initial imidazo[1,2-
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alpyrazine hit into an extremely potent and selective imidazo[1,2-b]pyridazine-based Mps1
inhibitor (27f).[13][14] This compound exhibited remarkable antiproliferative activity in the low
nanomolar range against various cancer cell lines and was orally active in vivo.[13][14]

» |-kappa B Kinase (IKKf) Inhibitors: High-throughput screening identified imidazo[1,2-
b]pyridazine derivatives as IKK[(3 inhibitors. Optimization of substituents at the 3- and 6-
positions of the scaffold led to increased cell-free IKK[ inhibitory activity and potent inhibition
of TNFa production in cellular assays.[15]
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Caption: Inhibition of oncogenic signaling by imidazo[1,2-b]pyridazine derivatives.
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K00135 Series PIM1/PIM2 Leukemia
unusual binding
mode.[10]
Scaffold hop from
imidazo[1,2-

Mps1 Inhibitors Mps1 (TTK) Solid Tumors a]pyrazine improved
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General Cancers,
TNBC

Potent and selective
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plasma levels.[11]
Covalent inhibitors
developed for
CDK12/13.[12]

IKK Inhibitors

IKKP

Inflammation/Cancer

Optimization of C3
and C6 positions
enhanced cellular
activity.[15]

Anti-inflammatory and Autoimmune Diseases

The Janus kinase (JAK) family plays a key role in cytokine signaling pathways that are central

to the pathogenesis of autoimmune and inflammatory diseases.

e Tyrosine Kinase 2 (Tyk2) Inhibitors: Tyk2, a member of the JAK family, is a promising target

for autoimmune disorders.[16] A series of 6-anilino imidazopyridazine-based Tyk2 ligands

suffered from poor metabolic stability. Replacing the anilino group with a 6-((2-oxo-N1-

substituted-1,2-dihydropyridin-3-yl)Jamino) moiety dramatically improved this parameter.[16]
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[17] Further SAR studies led to the identification of highly potent and selective inhibitors of
the Tyk2 pseudokinase (JH2) domain. A key discovery was that an N1-pyridyl substituent on
the pyridone ring enhanced Caco-2 permeability, an effect attributed to the formation of
stabilizing intramolecular hydrogen bonds.[16] The optimized compound proved highly
effective in animal models of arthritis.[16]

Neurological Disorders

The ability to design molecules that can cross the blood-brain barrier opens up applications for
central nervous system (CNS) disorders.

Glycogen Synthase Kinase-3( (GSK-3p3) Inhibitors: GSK-3p is implicated in the
hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles in
Alzheimer's disease.[18][19] Structure-activity relationship studies on the imidazo[1,2-
b]pyridazine scaffold led to potent GSK-3[ inhibitors.[18][19] Crucially, optimized compounds
were shown to be brain-penetrant and orally bioavailable, and significantly lowered levels of
phosphorylated tau in a triple-transgenic mouse model of Alzheimer's.[18][19]

Ligands for B-Amyloid (A3) Plaques: Derivatives of this scaffold have been developed as
potential imaging agents for detecting AP plaques, another hallmark of Alzheimer's disease.
[7] In vitro evaluation showed that compounds with a 2-(4'-Dimethylaminophenyl) group
exhibited high binding affinity for synthetic Ap aggregates, making them promising
candidates for the development of novel Positron Emission Tomography (PET) radiotracers.

[7]

Anti-infective Agents

The imidazo[1,2-b]pyridazine core has been explored for its activity against a wide range of
pathogens.

 Antiviral: Derivatives have shown broad-spectrum activity against picornaviruses, including
human rhinoviruses and poliovirus.[3]

» Antimycobacterial: With the rise of drug-resistant tuberculosis, new structural classes of anti-
TB agents are urgently needed. Novel hybrids incorporating imidazo[1,2-b]pyridazine with
piperazine and morpholine moieties have been synthesized.[20] Several of these
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compounds exhibited potent in vitro activity against Mycobacterium tuberculosis H37Rv
strains.[20]

Antifungal: A series of 3,6-disubstituted imidazo[1,2-b]pyridazines displayed excellent and
broad-spectrum antifungal activities against various phytopathogenic fungi, in some cases
showing more potent activity than the commercial fungicide hymexazol.[21]

PART 3: Structure-Activity Relationship (SAR)
Summary

Analysis across the various therapeutic targets reveals key insights into how substitutions on

the imidazo[1,2-b]pyridazine core influence biological activity and pharmacokinetic properties.

C2-Position: This position is frequently substituted with an aryl or heteroaryl group. This
substituent often projects into a key binding pocket of the target protein. For example, a 2-
phenyl group is common in GSK-3[ inhibitors, while a 2-(4'-dimethylaminophenyl) moiety
was found to be crucial for high-affinity binding to 3-amyloid plaques.[7][19]

C3-Position: Modification at this site can significantly impact potency and selectivity. For
instance, in IKKf inhibitors, optimization of the C3-amide substituent was a key step in
improving activity.[15]

C6-Position: This is perhaps the most critical position for modulation. Substituents here can
profoundly affect potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and
Excretion) properties. In the Tyk2 program, changing the C6-substituent was the pivotal
modification that solved the issue of metabolic instability.[16] Similarly, for Mps1 inhibitors,
property-based optimization at the C6-position was essential for achieving oral bioavailability.
[13][14]
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Caption: Key positions on the imidazo[1,2-b]pyridazine core for SAR modulation.

Conclusion and Future Perspectives

The imidazo[1,2-b]pyridazine scaffold is a testament to the power of privileged structures in
modern drug discovery. Its rigid, planar geometry and multiple points for chemical
diversification have made it a highly successful core for developing potent and selective
modulators of diverse biological targets, most notably protein kinases. The journey from initial
hits to clinically approved drugs like Ponatinib and highly optimized preclinical candidates for
autoimmune and neurodegenerative diseases highlights the versatility and potential of this
heterocyclic system.

Future research will likely focus on several key areas. The continued exploration of this scaffold
against new and challenging biological targets is a certainty. As our understanding of disease
biology deepens, the imidazo[1,2-b]pyridazine core will undoubtedly be applied to novel
pathways. Furthermore, the development of new synthetic methodologies, particularly in the
realm of C-H functionalization, will grant access to previously inaccessible chemical space and
allow for even more refined control over molecular properties. The challenge will remain to
balance potency and selectivity with optimal pharmacokinetic profiles, a task for which the
imidazo[1,2-b]pyridazine scaffold has repeatedly proven its worth.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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